3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-METHYLQUINOLINE
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Overview
Description
3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-METHYLQUINOLINE is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzoyl group, an ethoxybenzenesulfonyl group, and a methyl group attached to the quinoline core. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-METHYLQUINOLINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-METHYLQUINOLINE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The ethoxybenzenesulfonyl group is introduced through sulfonylation, where the quinoline derivative is reacted with ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Methylation: The methyl group can be introduced via methylation using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-METHYLQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, pyridine, and dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Aminoquinoline or thioquinoline derivatives.
Mechanism of Action
The mechanism of action of 3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-METHYLQUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-FLUOROQUINOLINE: Similar structure with a fluorine atom instead of a methyl group.
3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-ETHYLQUINOLINE: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-METHYLQUINOLINE is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The specific combination of functional groups in this compound provides distinct properties that can be leveraged in various scientific research applications.
Properties
IUPAC Name |
[4-(4-ethoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-3-30-19-10-12-20(13-11-19)31(28,29)25-21-15-17(2)9-14-23(21)26-16-22(25)24(27)18-7-5-4-6-8-18/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQOYHZRSMRTPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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